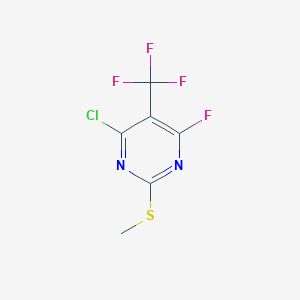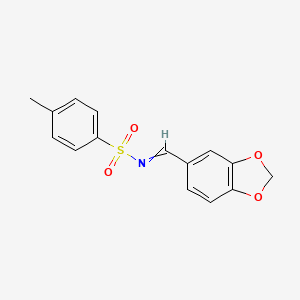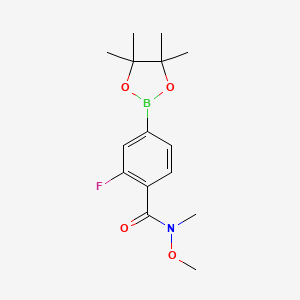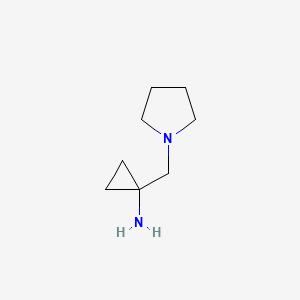
1-(1-Pyrrolidinylmethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Pyrrolidinylmethyl)cyclopropanamine is an organic compound with the molecular formula C8H16N2. It is a cyclopropane derivative featuring a pyrrolidine ring attached to a cyclopropanamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyrrolidinylmethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with pyrrolidine under specific conditions. One common method includes the use of paraformaldehyde and pyrrolidine in an anhydrous ethanol solution, followed by refluxing at 95°C for 13 hours . The reaction mixture is then cooled, and the product is extracted using dichloromethane and purified through standard techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Pyrrolidinylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of N-substituted pyrrolidinylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Pyrrolidinylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(1-Pyrrolidinylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanamine: A simpler analog without the pyrrolidine ring.
N-Methylcyclopropanamine: Similar structure with a methyl group instead of the pyrrolidine ring.
Cyclopropylamine: Another analog with a different substitution pattern on the cyclopropane ring.
Uniqueness: 1-(1-Pyrrolidinylmethyl)cyclopropanamine is unique due to the presence of both the cyclopropane and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
1-(pyrrolidin-1-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H16N2/c9-8(3-4-8)7-10-5-1-2-6-10/h1-7,9H2 |
InChI-Schlüssel |
MGCJZBYRTULQSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




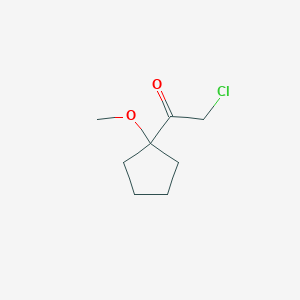

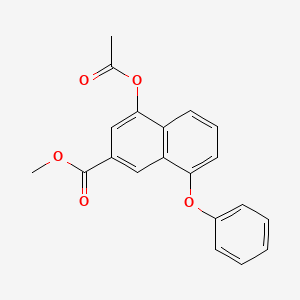


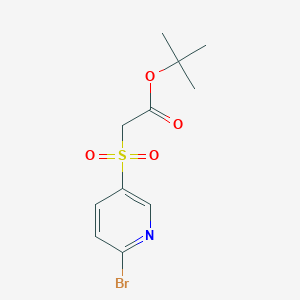
![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
